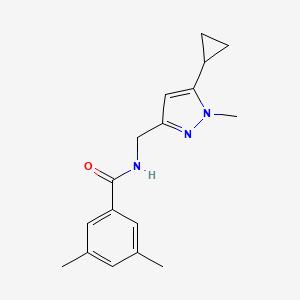

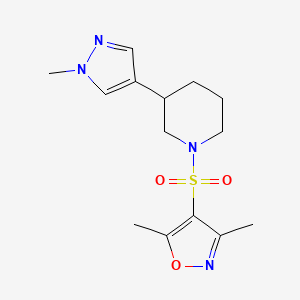

(5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline derivatives, such as “(5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate”, are often used in research due to their diverse biological activities . They are typically not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can vary greatly. For example, “2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide” forms an eight-membered ring through an intramolecular N—H⋯N hydrogen bond .

Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives depend on their specific structure. For example, “5,7-Dibromoquinolin-8-yl 3-chlorobenzoate” has a molecular weight of 441.5 g/mol and a topological polar surface area of 39.2 Ų .

Aplicaciones Científicas De Investigación

Chemoselective Synthesis and Antimicrobial Activity

A series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives were synthesized from 8-hydroxyquinoline, showing potent antibacterial and antifungal activities. This includes derivatives like 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate, demonstrating the potential of these compounds in antimicrobial applications (Krishna, 2018).

Antibacterial Agent Synthesis

The synthesis of a potent broad-spectrum antibacterial agent, effective against resistant organisms like MRSA, was reported. This involves derivatives of 2-sulfonylquinolone and isothiazoloquinolone, showcasing the relevance of these compounds in developing new antibacterial drugs (Hashimoto et al., 2007).

Novel Functionalized N-sulfonates Synthesis

The creation of novel functionalized N-sulfonates, containing quinolyl functional groups with potential biological activity, was achieved. This includes compounds like 3-(alkylquinolinium-1-yl)propane or butane-1-sulfonate, highlighting their potential in antimicrobial and antifungal applications (Fadda et al., 2016).

Molecular Fluorescent pH-Probes

Research on 5,7-pi-extended 8-benzyloxyquinolines as fluorescent pH-probes in nonaqueous solutions has been conducted. These probes show a pronounced red shift in emission upon protonation, making them suitable for pH sensing applications (Kappaun et al., 2006).

Enzyme Catalyzed Polymerization Studies

Horseradish peroxidase catalyzed polymerization of 8-hydroxyquinoline-5-sulfonate (HQS) has been investigated using NMR spectroscopy. The study revealed oxidative free radical coupling in the polymerization process, contributing to the understanding of enzyme-catalyzed polymerization mechanisms (Alva et al., 1997).

Mecanismo De Acción

Propiedades

IUPAC Name |

(5,7-dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Br2NO5S/c19-13-9-14(20)18(17-12(13)2-1-7-21-17)26-27(23,24)11-4-5-15-10(8-11)3-6-16(22)25-15/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJPJZBDOAXMOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Br)Br)OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Br2NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2366611.png)

![4-[(2-Methylphenyl)amino]oxolan-3-ol](/img/structure/B2366615.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366616.png)

![2-Ethyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2366619.png)

![N-(1-Cyano-2-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2366620.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2366623.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2366629.png)